REACTION_SMILES
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[CH-:20]([C:21](=[O:22])[CH3:23])[C:24](=[O:25])[CH3:26].[CH3:16][C:17]#[N:18].[CH3:1][O:2][c:3]1[cH:4][c:5]([CH2:9][OH:10])[cH:6][n:7][cH:8]1.[Cr+3:19].[I+3:11]([OH:12])([O-:13])([O-:14])[O-:15]>>[CH3:1][O:2][c:3]1[cH:4][c:5]([CH:9]=[O:10])[cH:6][n:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[CH-]C(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cncc(CO)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cr+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-][I+3]([O-])([O-])O
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Name
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Type
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product
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Smiles
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COc1cncc(C=O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |